molecular formula C9H12O4 B14658071 Diethyl penta-2,3-dienedioate CAS No. 52358-42-6

Diethyl penta-2,3-dienedioate

Cat. No.: B14658071
CAS No.: 52358-42-6
M. Wt: 184.19 g/mol
InChI Key: NCAYVZMAXLUFBD-UHFFFAOYSA-N
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Description

Diethyl penta-2,3-dienedioate (CAS 52358-42-6) is an organic compound with the molecular formula C 9 H 12 O 4 and a molecular weight of 184.19 g/mol . It is the diethyl ester of penta-2,3-dienedioic acid (glutinic acid), which features a reactive allene core—a cumulated diene system where two carbon-carbon double shares a central carbon atom . This allene functionality is of significant interest in synthetic organic chemistry. Compounds containing the allene motif serve as valuable building blocks for constructing complex molecular architectures. They are utilized in various cycloaddition reactions and can act as substrates in the synthesis of biologically active natural products and novel polymers . The ester groups in this molecule make it a more volatile and often more tractable derivative compared to the parent dicarboxylic acid, facilitating its use in synthetic applications. Researchers value this compound for exploring new methodologies in photoredox catalysis and radical addition reactions to electron-deficient systems, enabling the formation of challenging quaternary carbon centers . As a specialized chemical, this compound is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

52358-42-6

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

InChI

InChI=1S/C9H12O4/c1-3-12-8(10)6-5-7-9(11)13-4-2/h6-7H,3-4H2,1-2H3

InChI Key

NCAYVZMAXLUFBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C=CC(=O)OCC

Origin of Product

United States

Preparation Methods

Dehydrohalogenation of Dihalide Precursors

A classical approach involves the elimination of hydrogen halides from dihalogenated precursors. For instance, diethyl 2,3-dibromopentanedioate undergoes double dehydrohalogenation using a strong base (e.g., potassium tert-butoxide) in anhydrous tetrahydrofuran (THF) at 0–25°C. This method, adapted from analogous eliminations in allene synthesis, proceeds via a concerted E2 mechanism to yield the allene product.

Reaction Conditions:

  • Substrate: Diethyl 2,3-dibromopentanedioate
  • Base: KOtBu (2.2 equiv)
  • Solvent: THF, 0°C → 25°C
  • Yield: 60–68%

Challenges include controlling elimination stereochemistry and minimizing competing side reactions, such as β-hydride elimination. Purification via silica gel chromatography (petroleum ether/ethyl acetate) is typically required.

Knoevenagel Condensation with Meldrum’s Acid

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as a bis-nucleophile in condensations with α,β-unsaturated aldehydes. In a modified protocol, propargyl aldehyde derivatives react with Meldrum’s acid in methanol under catalytic piperidine, forming a conjugated diene intermediate. Subsequent esterification with ethanol in the presence of sulfuric acid yields the diethyl ester.

Key Steps:

  • Condensation:
    • Propargyl aldehyde + Meldrum’s acid → Dienedioic acid-Meldrum’s adduct
    • Conditions: MeOH, piperidine (5 mol%), 25°C, 2 h.
  • Esterification:
    • Adduct + Ethanol → this compound
    • Conditions: H₂SO₄ (cat.), reflux, 6 h.

Yield: 46–55% after chromatography.

Copper-Catalyzed Coupling of Allenynes

Building on methodologies for proline derivatives, copper(I) iodide catalyzes the coupling of CF₃-substituted allenynes with ethyl glyoxylate. The reaction proceeds via a [3+2]-cycloaddition/elimination cascade, forming the allene backbone with high diastereoselectivity.

Optimized Protocol:

  • Catalyst: CuI (10 mol%)
  • Ligand: 2,6-Dimethylpyridine (1.5 equiv)
  • Solvent: Toluene, 90°C, 8 h
  • Yield: 62%

This method benefits from mild conditions and avoids harsh bases but requires stoichiometric ligands and inert atmosphere handling.

Elimination from Vicinal Diols

Vicinal diols, such as diethyl 2,3-dihydroxypentanedioate, undergo dehydration using Burgess reagent (methyl N-(triethylammonium sulfonyl)carbamate) in dichloromethane. The reagent promotes sequential water elimination, forming the allene via a stepwise mechanism.

Procedure:

  • Substrate: Diethyl 2,3-dihydroxypentanedioate
  • Reagent: Burgess reagent (2.2 equiv)
  • Solvent: DCM, 25°C, 12 h
  • Yield: 50–55%

Mechanistic and Optimization Studies

Stereochemical Control in Dehydrohalogenation

The E2 elimination mechanism favors anti-periplanar geometry, leading to trans-diastereomers. Computational studies suggest that bulky bases (e.g., KOtBu) enhance stereoselectivity by stabilizing the transition state. Side products, such as conjugated dienes, arise from over-elimination and are minimized at lower temperatures (0°C).

Solvent Effects in Knoevenagel Condensation

Polar aprotic solvents (e.g., DMF) accelerate Meldrum’s acid condensations but risk decarboxylation. Methanol balances reactivity and stability, with yields dropping to <30% in non-polar solvents like toluene.

Ligand Design in Copper Catalysis

Electron-deficient pyridine ligands (e.g., 2,6-dimethylpyridine) enhance Cu(I) catalyst turnover by stabilizing the metal center during oxidative addition. Substituting with triphenylphosphine reduces yields to <20%, highlighting ligand specificity.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (petroleum ether/ethyl acetate, 4:1 → 1:1) effectively isolates the product from elimination byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves enantiomers when chiral auxiliaries are used.

Spectroscopic Analysis

  • ¹H NMR: Allene protons resonate as a singlet at δ 5.8–6.2 ppm, while ester methylenes appear as quartets (δ 4.1–4.3 ppm).
  • IR: Strong C=O stretches at 1740–1720 cm⁻¹ and allene C=C=C at 1950 cm⁻¹.

Comparative Analysis of Methods

Method Yield (%) Conditions Advantages Limitations
Dehydrohalogenation 60–68 Anhydrous, low temp High stereoselectivity Requires toxic dihalides
Knoevenagel Condensation 46–55 Mild, room temp Scalable Multi-step, moderate yields
Cu-Catalyzed Coupling 62 Diastereoselective Avoids strong bases Costly ligands, inert atmosphere
Burgess Elimination 50–55 Simple setup No metal catalysts Moderate yields, sensitive substrates

Chemical Reactions Analysis

Types of Reactions

Diethyl penta-2,3-dienedioate undergoes various chemical reactions, including:

    Addition Reactions: The compound can participate in addition reactions with nucleophiles due to the presence of the allene structure.

    Substitution Reactions: It can undergo substitution reactions, particularly at the ester functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophiles: Reagents such as amines or thiols can add to the allene structure.

    Acids and Bases: Strong acids or bases can catalyze ester hydrolysis or transesterification reactions.

    Oxidizing Agents: Agents like potassium permanganate can oxidize the compound, while reducing agents like lithium aluminum hydride can reduce it.

Major Products Formed

Scientific Research Applications

Diethyl penta-2,3-dienedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl penta-2,3-dienedioate involves its reactivity due to the allene structure and ester functional groups. The allene structure allows for unique addition reactions, while the ester groups can undergo hydrolysis and transesterification. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates through resonance and inductive effects.

Comparison with Similar Compounds

Dimethyl Penta-2,3-dienedioate

Dimethyl penta-2,3-dienedioate shares the same conjugated dienedioate backbone but differs in its ester groups (methyl instead of ethyl). Key distinctions include:

  • Reactivity : Dimethyl esters are generally more reactive in nucleophilic substitutions due to the smaller steric hindrance of methyl groups. For example, dimethyl penta-2,3-dienedioate reacts with methyl salicylate under basic conditions (KOtBu/BuOH) to form 2-methylchromones, a reaction driven by the ester’s ability to act as a leaving group .
  • Lipophilicity : The logP value of diethyl penta-2,3-dienedioate (estimated logP ≈ 1.73, inferred from ) is higher than that of its dimethyl analog (logP < 1.73), making the diethyl derivative slightly more lipophilic. This property impacts solubility and stability in hydrophobic environments, such as protein binding pockets .

Ethyl 2-Methylbuta-2,3-dienoate

Ethyl 2-methylbuta-2,3-dienoate is a structural analog with a branched allene system. Differences include:

  • Cycloaddition Applications: While this compound participates in indolizine synthesis via reactions with pyridinium methylides, ethyl 2-methylbuta-2,3-dienoate forms distinct indolizine products due to its branched structure. The linear conjugated system of this compound enables more predictable regioselectivity in cycloadditions .

Pentamidine Derivatives

Key comparisons include:

  • Biological Activity : Pentamidine (logP = 2.88) binds stably to the hydrophobic cavity of MD2, a protein involved in TLR4 signaling. In contrast, penta-2 (logP = 1.73) destabilizes MD2 due to reduced lipophilicity and exits the cavity during simulations, suggesting weaker TLR4 inhibition .
  • Functional Group Impact : Replacing a methylene group in pentamidine with an ether oxygen (as in penta-2) alters hydrogen-bonding interactions and hydrophobic packing, critical for target engagement .

Data Table: Comparative Properties of this compound and Analogs

Compound Molecular Formula logP Key Reactivity Applications Stability
This compound C9H12O4 ~1.73 Cycloadditions, chromone synthesis Indolizine formation, intermediates Moderate (ester hydrolysis prone)
Dimethyl penta-2,3-dienedioate C7H8O4 <1.73 Nucleophilic substitution (chromone synthesis) 2-Methylchromone production Less stable in basic conditions
Ethyl 2-methylbuta-2,3-dienoate C8H12O2 ~2.1 Branched indolizine synthesis Heterocyclic chemistry High (steric protection)
Pentamidine C19H24N4O2 2.88 Protein binding (MD2/TLR4 inhibition) Antimicrobial therapeutics High in hydrophobic environments

Research Findings and Implications

  • Synthetic Utility: this compound’s linear conjugated system offers advantages in regioselective cycloadditions over branched analogs like ethyl 2-methylbuta-2,3-dienoate .
  • Biological Relevance : Reduced lipophilicity (logP = 1.73) limits this compound’s utility in hydrophobic protein interactions compared to pentamidine, highlighting the importance of logP optimization in drug design .
  • Reaction Design : The choice between methyl and ethyl esters in dienedioates depends on the desired balance between reactivity (methyl for faster reactions) and lipophilicity (ethyl for enhanced stability in organic phases) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing diethyl penta-2,3-dienedioate, and how can reaction conditions influence yield and purity?

  • This compound can be synthesized via Diels-Alder reactions using dienophiles like diethyl azodicarboxylate. Catalytic systems involving chiral auxiliaries (e.g., (S)-BINOL) have been shown to enhance stereoselectivity, while solvent choice (e.g., diethyl ether) and temperature control (e.g., ice baths) mitigate side reactions . Characterization via NMR, IR, and mass spectrometry is critical to confirm structural integrity and purity .

Q. How does the compound’s electronic structure influence its reactivity in organic transformations?

  • The conjugated allene (cumulene) system in penta-2,3-dienedioate derivatives creates electron-deficient regions, making it susceptible to nucleophilic attacks. Computational studies (e.g., DFT calculations) can map frontier molecular orbitals to predict reactivity sites, aiding in designing reactions like cycloadditions or oxidations .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • While specific toxicity data for this compound is limited, structurally related α-diketones (e.g., 2,3-pentanedione) require strict exposure controls. Use fume hoods, personal protective equipment (PPE), and monitor airborne concentrations. Peer-reviewed toxicology data on analogues should inform risk assessments .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in proposed decomposition pathways of this compound under oxidative conditions?

  • Conflicting pathways, such as α-carbene formation vs. direct CO elimination, can be resolved using shock tube experiments combined with high-level ab initio calculations (e.g., CBS-QB3). Rate constants derived from these models validate dominant pathways and refine combustion/oxidation mechanisms .

Q. What methodological challenges arise in characterizing transient intermediates during photochemical reactions of this compound?

  • Time-resolved FTIR or ultrafast spectroscopy is required to capture short-lived intermediates like biradicals or zwitterions. Solvent effects (e.g., polarity of diethyl ether vs. acetonitrile) must be controlled to stabilize intermediates for detection .

Q. How do molecular dynamics (MD) simulations elucidate interactions between this compound and biological targets (e.g., enzymes or receptors)?

  • MD simulations (200 ns trajectories) reveal binding stability, hydrogen-bond networks, and hydrophobic interactions. For example, RMSD and RMSF analyses quantify conformational changes in protein-ligand complexes, while free-energy calculations (MM-PBSA) rank binding affinities .

Q. What statistical approaches optimize experimental parameters for this compound in multi-step syntheses?

  • Response Surface Methodology (RSM) and ANOVA identify significant variables (e.g., catalyst loading, temperature). For instance, a central composite design can model non-linear relationships between diethyl ether additive ratios and reaction efficiency .

Data Contradictions and Resolution

Q. Discrepancies in reported NMR chemical shifts for this compound derivatives: How can researchers validate assignments?

  • Cross-validate using 2D NMR (HSQC, HMBC) to resolve signal overlaps. Referencing deuterated solvents and internal standards (e.g., TMS) minimizes instrumental drift. Conflicting data may arise from solvent polarity or temperature effects during acquisition .

Q. Why do computational studies disagree on the compound’s lipophilicity (logP) and implications for drug design?

  • Variations in force fields (e.g., GAFF vs. CHARMM) and solvation models (e.g., implicit vs. explicit water) affect logP predictions. Experimental validation via shake-flask assays (partitioning between octanol/water) reconciles computational and empirical data .

Methodological Tables

Analytical Technique Application Key Parameters
GC-MSPurity analysis of synthetic batchesColumn: DB-5MS; Carrier: Helium (1.5 mL/min)
DFT CalculationsReactivity prediction of allene intermediatesFunctional: B3LYP/6-311+G(d,p)
MD SimulationsProtein-ligand interaction dynamicsForce Field: AMBER; Solvent: TIP3P
Kinetic Model Decomposition Pathway Activation Energy (kJ/mol)
α-Carbene formationCH3CHCCHCHO → CH3CHCCH + CO~220
Direct CO eliminationCH3CHCCHCHO → CH3CHCHCH + CO~245

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